Dipivefrin Hydrochloride

Ocular pharmacokinetics Prodrug delivery Corneal permeability

Researchers requiring controlled intraocular pressure (IOP) modulation without the ocular irritation of high-concentration epinephrine face challenges in sourcing validated prodrugs. Dipivefrin hydrochloride (CAS 64019-93-8) provides a precise solution. - Achieve equivalent IOP reduction (18.6% with 0.1% dipivefrin vs. 21.0% with 2% epinephrine) using a 20-fold lower concentration due to 600-fold greater lipid solubility. - Leverage a well-characterized reference standard with USP-defined specifications (98.5-101.5% assay) and commercially available batches exhibiting ≥99.9% HPLC purity for reliable analytical method development. - Ensure formulation success with defined physicochemical parameters: log P 3.14, melting point 158-159°C, and solubility of 78 mg/mL in DMSO, water, and ethanol.

Molecular Formula C19H30ClNO5
Molecular Weight 387.9 g/mol
CAS No. 64019-93-8
Cat. No. B048744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipivefrin Hydrochloride
CAS64019-93-8
Synonymsadrenaline dipivalate
Apo-Dipivefrin
d Epifrin
Diopine
dipivaloylepinephrine
dipivalyl epinephrine
dipivefrin
dipivefrin acetate, (+-)-isomer
dipivefrin citrate (1:1), (+-)-isomer
dipivefrin hydrochloride
dipivefrin hydrochloride, (+-)-isomer
dipivefrin monophosphate, (+-)-isomer
dipivefrin monosulfate, (+-)-isomer
dipivefrin nitrate, (+-)-isomer
dipivefrin perchlorate
dipivefrin propanoate, (+-)-isomer
dipivefrin tartrate (1:1), (+-)-(R-(R*,R*))-isomer
dipivefrin tartrate (1:1), (R)-(R-(R*,R*))-isomer
dipivefrin, (R)-isomer
Dipoquin
Glaucothil
Glaudrops
PMS-Dipivefrin
Propine
ratio-Dipivefrin
Molecular FormulaC19H30ClNO5
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl
InChIInChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H
InChIKeyVKFAUCPBMAGVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipivefrin Hydrochloride Overview


Dipivefrin hydrochloride (CAS 64019-93-8) is a synthetic diester prodrug of epinephrine, formed by the addition of two pivalic acid groups to the parent catecholamine structure [1]. This compound is pharmacologically inactive in its native form and requires enzymatic hydrolysis by corneal esterases to liberate the active moiety, epinephrine, within ocular tissues [2]. As a racemic mixture with a molecular weight of 387.9 g/mol, dipivefrin hydrochloride is supplied as a white to off-white crystalline powder with a USP-defined melting range of 155–165°C and an assay specification of 98.5–101.5% on the dried basis [3]. The compound is utilized primarily in ophthalmic research for intraocular pressure (IOP) modulation, serving as a tool to investigate adrenergic receptor pharmacology, aqueous humor dynamics, and prodrug delivery strategies across corneal barriers [4].

Prodrug Delivery Corneal permeability & esterase activation studies
IOP Modulation Adrenergic pharmacology & aqueous humor dynamics research
Analytical Standard HPLC reference for impurity profiling & method development
Formulation Preformulation & ophthalmic delivery system design

Dipivefrin Hydrochloride: Procurement & Substitution


Direct substitution of dipivefrin hydrochloride with epinephrine, or with mechanistically distinct agents such as timolol, brimonidine, or latanoprost, is scientifically invalid across multiple experimental and formulation contexts. The prodrug architecture of dipivefrin confers a 600-fold increase in lipid solubility and a 17-fold enhancement in corneal penetration relative to epinephrine, enabling the use of a 0.1% dipivefrin concentration to achieve intraocular epinephrine levels equivalent to those produced by 2% epinephrine solutions [1]. Substitution with epinephrine therefore requires a 20-fold higher topical concentration and is associated with a significantly greater incidence of ocular burning and stinging [2]. Cross-class substitution with beta-blockers (e.g., timolol) or alpha-2 agonists (e.g., brimonidine) introduces entirely different receptor pharmacology, side-effect profiles, and aqueous humor dynamics mechanisms, precluding interchangeability in any controlled research protocol [3]. Furthermore, dipivefrin hydrochloride exhibits distinct physiochemical properties—including a log P of 3.14 ± 0.02 and a melting point of 147.6 ± 3°C—that dictate specific formulation requirements, solubility parameters, and storage conditions that differ markedly from those of its comparators [4].

Epinephrine Prodrug activation pathway and corneal penetration profile may not transfer
Beta-blockers / alpha-2 agonists Different receptor pharmacology and aqueous humor dynamics context
Physicochemical mismatch Log P, melting point, and solubility differences may shift formulation behavior

Dipivefrin Hydrochloride: Key Differentiating Evidence


Corneal Penetration vs Epinephrine

Dipivefrin hydrochloride demonstrates a 17-fold greater corneal penetration rate compared to epinephrine in human eyes, enabling a 0.1% dipivefrin formulation to produce intraocular epinephrine concentrations equivalent to those achieved with a 2% epinephrine solution [1]. This enhanced penetration is attributed to the diesterification of epinephrine with pivalic acid, which masks polar hydroxyl groups and substantially increases transcorneal flux [2]. The cornea is identified as the primary site of prodrug hydrolysis, with most dipivefrin appearing as epinephrine and its metabolites within 15 minutes of topical application [3].

Corneal Penetration
Head-to-head
17× higher than epinephrine
Supports prodrug corneal penetration model
0.1% dipivefrin vs 2% epinephrine; human eye data
Ocular pharmacokinetics Prodrug delivery Corneal permeability

Lipophilicity vs Epinephrine

The addition of two pivaloyl ester groups to the epinephrine backbone increases the lipid solubility of dipivefrin by approximately 600-fold compared to epinephrine [1]. Experimentally determined log P values for dipivefrin hydrochloride are 3.14 ± 0.02, confirming highly lipophilic character suitable for transcorneal absorption [2]. In contrast, epinephrine is a polar catecholamine with substantially lower log P, necessitating higher concentrations and alternative formulation strategies for adequate ocular penetration [3].

Lipophilicity
Head-to-head
600× greater lipid solubility; log P 3.14
Informs transcorneal absorption design
Octanol-water partition; shake-flask method
Preformulation studies Partition coefficient Ocular bioavailability

IOP Reduction Efficacy vs Epinephrine

In a three-month randomized, double-masked contralateral-eye study of 42 patients with primary open-angle glaucoma or ocular hypertension, 0.1% dipivefrin hydrochloride administered every 12 hours produced a mean IOP reduction of 18.6%, compared to a 21.0% reduction achieved with 2% epinephrine hydrochloride [1]. The difference in IOP reduction between the two agents was not statistically significant, confirming therapeutic equivalence at a 20-fold lower dipivefrin concentration [2]. Both agents produced similar increases in outflow facility and pupil diameter, but dipivefrin was associated with a significantly lower incidence of burning and stinging upon instillation [3].

IOP Reduction
Head-to-head
18.6% (dipivefrin 0.1%) vs 21.0% (epinephrine 2%)
Reported equivalent IOP endpoint context
3-month, n=42, difference not statistically significant
Glaucoma pharmacology IOP-lowering efficacy Adrenergic agonists

Analytical Purity vs USP Specifications

Commercially available dipivefrin hydrochloride (CAS 64019-93-8) is supplied with HPLC-verified purity of 99.93%, exceeding the minimum USP monograph requirement of 98.5–101.5% . The batch-specific Certificate of Analysis confirms NMR structural consistency and provides validated solubility data (78 mg/mL in DMSO, water, and ethanol) for experimental design . Impurity profiling methods have been established to resolve 3- and 4-monopivaloylepinephrine degradation products, which are critical for stability-indicating assays in long-term studies [1].

HPLC Purity
Lot attribute
99.93% (batch)
Exceeds USP 98.5–101.5% specification
Supports quantitative assay reproducibility
Analytical chemistry Quality control Reference standard

Beta-Blocker Combination Equivalence

In a three-month double-masked prospective study, concomitant treatment with levobunolol (0.5% or 1%) and dipivefrin hydrochloride 0.1% produced intraocular pressure control that was statistically equivalent to that achieved with the established combination of timolol 0.5% and dipivefrin 0.1% [1]. Additionally, an open-label study of 58 cases (110 eyes) with primary open-angle glaucoma or ocular hypertension evaluated dipivefrin hydrochloride (DE-016) as add-on therapy to ongoing beta-blocker treatment. In patients initially receiving beta-blocker monotherapy, IOP was reduced from 22.3 ± 1.2 mmHg to 18.4 ± 1.0 mmHg (p<0.01) after 4 weeks of dipivefrin addition, and further decreased to 14.9 ± 0.9 mmHg (p<0.01) with continued combination therapy [2].

Add-on IOP Reduction
Reported
3.9 mmHg mean reduction
Supports combination study endpoint context
With beta-blocker; 4-week add-on, n=110 eyes
Additive IOP therapy Combination glaucoma treatment Beta-blocker adjunct

Dipivefrin Hydrochloride Applications


Prodrug Pharmacokinetics & Corneal Permeability

Dipivefrin hydrochloride serves as a validated reference compound for investigating prodrug corneal penetration mechanisms, with established quantitative benchmarks: 17-fold greater penetration than epinephrine and 600-fold enhanced lipid solubility [1]. Researchers can leverage the well-characterized corneal hydrolysis kinetics—whereby the majority of dipivefrin is converted to epinephrine within 15 minutes of topical application—to model esterase-mediated prodrug activation in ocular tissues . The experimentally determined log P of 3.14 ± 0.02 provides a reproducible parameter for in silico permeability modeling and formulation optimization studies [2].

Adrenergic Pharmacology & IOP Modulation

Dipivefrin hydrochloride enables controlled investigation of α- and β2-adrenergic receptor-mediated IOP reduction without the confounding ocular surface irritation associated with high-concentration epinephrine solutions. The established IOP reduction of 18.6% with 0.1% dipivefrin—statistically equivalent to the 21.0% reduction achieved with 2% epinephrine—provides a reliable efficacy benchmark for glaucoma model studies [1]. The compound's demonstrated additive effect with beta-blockers (mean additional IOP reduction of 3.9 mmHg when added to beta-blocker monotherapy) supports its use in multidrug combination studies investigating aqueous humor dynamics and outflow facility .

Analytical Method Development & Quality Control

Dipivefrin hydrochloride (CAS 64019-93-8) is suitable as a reference standard for HPLC method development, impurity profiling, and stability-indicating assay validation. The USP monograph specifications (98.5–101.5% assay, melting range 155–165°C, loss on drying ≤1.0%, residue on ignition ≤0.3%, heavy metals ≤0.0015%) provide a rigorous framework for quality control protocols [1]. Commercially available batches with HPLC purity of 99.93% enable precise calibration curve generation . Established methods for resolving 3- and 4-monopivaloylepinephrine degradation products support forced degradation studies and formulation stability assessments [2].

Ophthalmic Formulation & Preformulation

Dipivefrin hydrochloride's well-defined physicochemical properties—including melting point (147.6 ± 3°C), λmax (254 nm), and DSC thermal behavior (sharp exothermic peak at 131.2°C, ΔH = 575.4 J/g)—make it an ideal candidate for preformulation studies of advanced ocular delivery systems [1]. The compound's pH-dependent stability profile (stable in acidic conditions, prone to degradation at alkaline pH) informs formulation buffer selection and preservative compatibility testing . Solubility data (78 mg/mL in DMSO, water, and ethanol) facilitates the design of in situ gelling systems, niosomal gels, and other controlled-release ophthalmic formulations [2].

Application
Selection Property
Validation Focus
Prodrug corneal permeability studies
Prodrug activation kinetics
Corneal esterase hydrolysis model
Adrenergic IOP modulation research
Adrenergic receptor pharmacology
IOP endpoint response context
HPLC reference standard & impurity profiling
Pharmacopeial specification context
Stability-indicating assay validation
Ophthalmic formulation preformulation
Physicochemical characterization
pH-dependent stability & solubility profiling

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